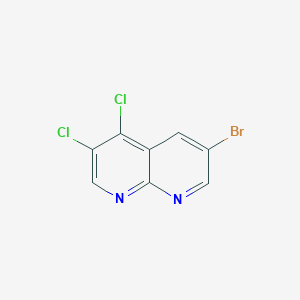

6-Bromo-3,4-dichloro-1,8-naphthyridine

Description

Significance of the 1,8-Naphthyridine (B1210474) Core in Chemical Research

The 1,8-naphthyridine nucleus, a bicyclic aromatic system containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. wikipedia.org Its rigid, planar structure and the presence of nitrogen atoms make it an excellent platform for developing a wide array of biologically active compounds. nih.gov Derivatives of 1,8-naphthyridine have demonstrated a remarkable range of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. nih.gov This diverse bioactivity has cemented the 1,8-naphthyridine core as a crucial building block in the design and synthesis of novel therapeutic agents. nih.gov Beyond its medicinal applications, the 1,8-naphthyridine moiety's ability to act as a binucleating ligand has also attracted interest in the field of coordination chemistry. wikipedia.org

Rationale for Halogenation in 1,8-Naphthyridine Systems

Halogenation, the introduction of one or more halogen atoms into a molecule, is a common and powerful strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. The introduction of halogens such as bromine and chlorine onto the 1,8-naphthyridine skeleton can have several profound effects. These include altering the electronic distribution within the aromatic system, which can influence binding interactions with biological targets. Halogenation can also enhance the lipophilicity of the molecule, potentially improving its membrane permeability and oral bioavailability. Furthermore, halogen atoms can serve as versatile synthetic handles, allowing for further functionalization of the naphthyridine ring through various cross-coupling reactions. This enables the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Specific Research Focus on 6-Bromo-3,4-dichloro-1,8-naphthyridine

The compound this compound represents a specific example of a polyhalogenated naphthyridine. The presence of three halogen atoms—one bromine and two chlorine atoms—at distinct positions on the naphthyridine core suggests a molecule designed for specific purposes in chemical research. While dedicated research articles on this particular compound are not abundant in publicly available literature, its structure points towards its potential utility as a synthetic intermediate. The differential reactivity of the bromo and chloro substituents could allow for selective, stepwise modifications, making it a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science.

Chemical and Physical Properties

Detailed experimental data for this compound is not extensively reported in the literature. However, information from chemical suppliers provides some basic properties. For context, the properties of a related, commercially available compound, 6-Bromo-2-chloro-1,8-naphthyridine, are also presented.

Interactive Data Table: Properties of this compound and a Related Compound

| Property | This compound | 6-Bromo-2-chloro-1,8-naphthyridine |

| CAS Number | 2074703-23-2 bldpharm.com | 902837-40-5 thermofisher.com |

| Molecular Formula | C₈H₃BrCl₂N₂ bldpharm.com | C₈H₄BrClN₂ thermofisher.com |

| Molecular Weight | Not specified | Not specified |

| Appearance | Not specified | Yellow to brown powder thermofisher.com |

| Purity | Not specified | >95.0% (HPLC) thermofisher.com |

| SMILES Code | ClC1=C(C=NC2=NC=C(C=C12)Br)Cl bldpharm.com | ClC1=CC=C2C=C(Br)C=NC2=N1 thermofisher.com |

| InChI Key | Not specified | KXSBJEOTLVRREX-UHFFFAOYSA-N thermofisher.com |

Note: Data for this compound is limited to what is available from chemical suppliers. The data for 6-Bromo-2-chloro-1,8-naphthyridine is provided for comparative purposes.

Synthesis and Reactivity

The synthesis of polychlorinated naphthyridines can be challenging due to issues of regioselectivity and the potential for multiple side reactions. General methods for the synthesis of the 1,8-naphthyridine core often involve the Friedländer annulation, which condenses a 2-aminonicotinaldehyde with a compound containing an active methylene (B1212753) group. rsc.org

The introduction of halogen atoms can be achieved through various halogenating agents. For instance, the chlorination of naphthyridinone precursors can be accomplished using reagents like phosphorus oxychloride or phosphorus pentachloride. Bromination can be carried out using elemental bromine or N-bromosuccinimide. The synthesis of a polyhalogenated compound like this compound would likely involve a multi-step process, potentially starting from a pre-brominated or chlorinated pyridine (B92270) derivative that is then subjected to cyclization and further halogenation steps. A patent for the synthesis of related 4-hydroxy-1,8-naphthyridine-3-carboxamides involves the iodination of 2-aminopicoline as an early step, followed by cyclization and further modifications. epdf.pub

The reactivity of this compound is expected to be dictated by the electronic nature of the heavily halogenated ring system. The electron-withdrawing character of the chlorine and bromine atoms would render the naphthyridine ring electron-deficient and susceptible to nucleophilic aromatic substitution reactions. The different halogen atoms may exhibit differential reactivity, potentially allowing for selective displacement under specific reaction conditions. This would make the compound a versatile precursor for introducing a variety of functional groups onto the 1,8-naphthyridine scaffold.

Research Applications and Findings

Given the limited specific literature on this compound, its primary research application appears to be as a synthetic building block. The strategic placement of three halogen atoms offers multiple points for chemical modification, enabling the synthesis of a diverse range of derivatives.

Research on structurally related halogenated 1,8-naphthyridines has shown their utility in various fields. For example, novel 1,8-naphthyridine derivatives have been synthesized and characterized for their potential as beta-receptor antagonists. nih.gov The modification of the 1,8-naphthyridine nucleus at different positions, often facilitated by halogenated intermediates, has been a key strategy in developing compounds with specific biological activities. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C8H3BrCl2N2 |

|---|---|

Molecular Weight |

277.93 g/mol |

IUPAC Name |

6-bromo-3,4-dichloro-1,8-naphthyridine |

InChI |

InChI=1S/C8H3BrCl2N2/c9-4-1-5-7(11)6(10)3-13-8(5)12-2-4/h1-3H |

InChI Key |

SRRUJTVGJPZGLT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC2=NC=C(C(=C21)Cl)Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 3,4 Dichloro 1,8 Naphthyridine and Analogues

Direct Halogenation Strategies

Direct halogenation involves the introduction of halogen atoms onto a pre-formed naphthyridine or a precursor ring system. The regioselectivity of these reactions is a key challenge, often dictated by the electronic properties of the substrate and the reaction conditions.

Bromination Protocols

The introduction of a bromine atom at the C6 position of a 3,4-dichloro-1,8-naphthyridine core is a targeted transformation. While direct bromination of the fully formed dichloro-naphthyridine is one possible route, multi-step sequences are common. For instance, analogous quinoline (B57606) systems can be synthesized from starting materials like 4-bromoaniline, which incorporates the bromine atom at the equivalent position from the outset of the synthetic sequence. atlantis-press.com In one such sequence, 4-bromoaniline is reacted with triethyl orthoformate and Meldrum's acid, followed by cyclization at high temperatures (e.g., 250°C in diphenyl ether) to form a bromoquinolin-4-ol intermediate. atlantis-press.com This intermediate can then undergo further halogenation steps.

Chlorination Protocols

The installation of chlorine atoms at the C3 and C4 positions of the 1,8-naphthyridine (B1210474) skeleton is typically achieved by treating the corresponding hydroxylated precursors with a strong chlorinating agent. A common and effective reagent for this transformation is phosphorus oxychloride (POCl₃). atlantis-press.com For example, a 6-bromo-1,8-naphthyridin-4-ol can be refluxed with POCl₃, often with a catalytic amount of dimethylformamide (DMF), to convert the hydroxyl group into a chloro group, yielding a 6-bromo-4-chloro-1,8-naphthyridine. atlantis-press.com A similar strategy would be employed for a 3,4-dihydroxy precursor to yield the 3,4-dichloro analogue.

Regioselective Halogenation Approaches

Achieving regioselectivity in the halogenation of naphthyridines is paramount for the synthesis of specifically substituted isomers. The inherent electronic nature of the pyridine (B92270) rings within the naphthyridine core directs electrophilic substitution. However, to overcome challenges with regioselectivity, multi-step strategies are often employed. For instance, a highly regioselective synthesis of functionalized rsc.orgnih.govnaphthyridine derivatives can be achieved through a three-component domino reaction under catalyst-free conditions, which builds the ring system with predetermined substitution patterns, thereby avoiding direct, and potentially unselective, halogenation of the parent scaffold. rsc.org In other heterocyclic systems, such as 4H-pyrido[1,2-a]pyrimidin-4-ones, catalyst- and oxidant-free electrochemical methods have been developed for highly regioselective halogenation, suggesting that electrochemical approaches could offer a high degree of control for naphthyridine synthesis. researchgate.net

Multicomponent and Cascade Reaction Approaches

Multicomponent reactions (MCRs) and cascade sequences provide an efficient means of constructing the complex 1,8-naphthyridine core in a single step from simple, readily available starting materials. These methods are valued for their atom economy and operational simplicity.

A prevalent strategy involves the three-component condensation of a substituted 2-aminopyridine (B139424), an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) or an alkyl cyanoacetate. organic-chemistry.orgresearchgate.net These reactions can be catalyzed by Lewis acids such as N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) under mild, room temperature conditions to produce substituted 1,8-naphthyridines in good to high yields. organic-chemistry.orgresearchgate.net The use of halogenated 2-aminopyridines or halogenated aldehydes in these reactions can be a viable route to produce halogenated 1,8-naphthyridine analogues.

Cascade reactions, which involve a sequence of intramolecular reactions, have also been developed. For example, a novel approach to dihydrobenzo[b] rsc.orgnih.govnaphthyridines involves a 1,4-Michael addition followed by an intermolecular cascade annulation under metal-free conditions. nih.gov While these specific examples may not directly produce 6-Bromo-3,4-dichloro-1,8-naphthyridine, they establish versatile frameworks that could be adapted with halogenated substrates.

| Reaction Type | Components | Catalyst/Conditions | Key Features | Reference |

| Three-Component | 2-aminopyridines, aldehydes, malononitrile/cyanoacetate | TBBDA or PBBS, room temp. | Good to high yields, mild conditions, reusable catalyst. | organic-chemistry.org |

| Three-Component | 2-aminonicotinaldehyde, α-methylene carbonyl compounds | Acidic or basic catalysis | Friedländer reaction, effective for core synthesis. | ekb.eg |

| Three-Component | Glutaraldehyde, malononitrile, β-ketoamides | Catalyst-free, ethanol | High regio- and stereo-selectivity, environmentally friendly. | rsc.org |

| Cascade Annulation | Aminomaleimides, quinoline chalcones | Metal-free, reflux | Forms fused dihydrobenzo[b] rsc.orgnih.govnaphthyridines. | nih.gov |

Cross-Coupling Strategies for Halogenated Naphthyridines

Halogenated naphthyridines are excellent substrates for palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide array of substituents, thereby creating diverse libraries of compounds. The differential reactivity of various halogens (I > Br > Cl) can be exploited for selective, stepwise functionalization.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Heck)

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron reagent with a halide. libretexts.org Halogenated 1,7-naphthyridines have been successfully functionalized using this method to synthesize potent enzyme inhibitors. nih.gov The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, and a phosphine ligand. nih.gov This strategy is broadly applicable to various halogenated naphthyridine isomers, allowing for the introduction of aryl, heteroaryl, or alkyl groups. nih.govsemanticscholar.org When multiple halogens are present, the choice of catalyst and conditions can allow for selective coupling at the most reactive site (typically C-Br over C-Cl).

The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction has been used to create complex cyclic structures through intramolecular cyclization. nih.govyoutube.com For instance, the coupling of acrylanilides with a polyhalogenated pyridine can proceed via a tandem Heck-lactamization to form a naphthyridinone ring system. nih.gov This demonstrates the potential of using the chloro-substituents on a this compound for further elaboration via Heck coupling.

| Reaction | Substrate Type | Coupling Partner | Typical Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Halogenated Naphthyridine | Aryl/Alkyl Boronic Acid or Ester | Pd(OAc)₂, Phosphine Ligand, Base | Aryl/Alkyl-substituted Naphthyridine | nih.govnih.gov |

| Heck | Halogenated Naphthyridine | Alkene | Pd(OAc)₂, Phosphine Ligand, Base | Alkene-substituted Naphthyridine | nih.govwikipedia.org |

| Negishi | Halogenated Naphthyridine | Organozinc Reagent | Pd or Co Catalyst | Aryl/Alkyl-substituted Naphthyridine | nih.gov |

Iron-Catalyzed Cross-Coupling

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to palladium- and nickel-based methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions often proceed via radical mechanisms and are particularly effective for coupling alkyl halides with organometallic reagents.

Detailed research into iron-catalyzed cross-coupling reactions has demonstrated their utility in a variety of transformations. While specific examples detailing the direct application of iron catalysis to this compound are not extensively documented, the principles of this methodology can be applied to the functionalization of the naphthyridine core. For instance, an iron catalyst could potentially mediate the coupling of an organometallic reagent at the 6-position of a pre-existing 3,4-dichloro-1,8-naphthyridine scaffold, replacing the bromo substituent. The reactivity of the chloro-substituents would need to be considered, as C-Cl bond activation is often more challenging than C-Br bond activation.

Key features of iron-catalyzed cross-coupling reactions include the use of inexpensive and abundant iron salts as catalysts, and often, the use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) to enhance reactivity. These reactions are typically carried out in ethereal solvents like tetrahydrofuran (THF).

Table 1: Illustrative Iron-Catalyzed Cross-Coupling Reaction

| Parameter | Description |

| Substrate | Dihalo-1,8-naphthyridine |

| Reagent | Grignard Reagent (e.g., Alkyl-MgBr) |

| Catalyst | Iron(III) acetylacetonate (Fe(acac)₃) |

| Ligand/Additive | N,N,N',N'-tetramethylethylenediamine (TMEDA) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room Temperature to Reflux |

Cobalt-Catalyzed Cross-Coupling

Cobalt-catalyzed cross-coupling reactions offer a powerful tool for the formation of C-C bonds, particularly in challenging cases involving alkyl halides. nih.gov These reactions are known for their high efficiency and broad substrate scope. nih.gov

The application of cobalt catalysis to the synthesis of complex heterocyclic systems is an active area of research. While direct literature on the cobalt-catalyzed synthesis of this compound is limited, the general principles suggest its feasibility. For instance, a cobalt catalyst could be employed to couple an aryl or alkyl Grignard reagent with a halogenated 1,8-naphthyridine precursor. The chemoselectivity of such a reaction would be a key consideration, particularly the relative reactivity of the bromo and chloro substituents. Research has shown that cobalt catalysts can effectively couple aryl Grignard reagents with both primary and secondary alkyl bromides. semanticscholar.org

Table 2: Representative Cobalt-Catalyzed Cross-Coupling Conditions

| Parameter | Description |

| Substrate | Halo-1,8-naphthyridine |

| Reagent | Aryl or Alkyl Grignard Reagent |

| Catalyst | Cobalt(II) chloride (CoCl₂) |

| Solvent | Tetrahydrofuran (THF) / N-Methyl-2-pyrrolidone (NMP) |

| Temperature | -20 °C to Room Temperature |

Stille and Negishi Coupling Applications

The Stille and Negishi coupling reactions are cornerstone methods in modern organic synthesis for the formation of C-C bonds. Both reactions are typically palladium-catalyzed and offer a high degree of functional group tolerance.

The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.org This reaction is valued for the stability of the organostannane reagents to air and moisture. wikipedia.org In the context of 1,8-naphthyridine synthesis, a Stille coupling could be envisioned to introduce a substituent at a halogenated position of the naphthyridine ring. For example, coupling of an organostannane with this compound could selectively introduce a new group at the more reactive 6-position.

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. wikipedia.org Organozinc compounds are generally more reactive than their organotin counterparts, which can allow for milder reaction conditions. wikipedia.org A Negishi coupling could be a powerful method for the late-stage functionalization of a pre-formed this compound core. The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity in both Stille and Negishi couplings.

Table 3: Comparison of Stille and Negishi Coupling for Naphthyridine Functionalization

| Feature | Stille Coupling | Negishi Coupling |

| Organometallic Reagent | Organostannane (R-SnBu₃) | Organozinc (R-ZnX) |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(PPh₃)₄, Ni(acac)₂ |

| Advantages | Air/moisture stable reagents | Higher reactivity, milder conditions |

| Disadvantages | Toxicity of tin byproducts | Air/moisture sensitive reagents |

Classical Cyclization Reactions for Naphthyridine Scaffolds

Friedländer Reaction and Modifications

The Friedländer synthesis is a classic and versatile method for the construction of quinoline and naphthyridine ring systems. connectjournals.com It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. connectjournals.com This reaction can be catalyzed by either acids or bases. connectjournals.com

For the synthesis of substituted 1,8-naphthyridines, the starting material is typically a 2-aminonicotinaldehyde. A greener approach to the Friedländer synthesis of 1,8-naphthyridines has been developed using water as the solvent, which offers high yields and is environmentally friendly. rsc.orgnih.gov The reaction of 2-aminonicotinaldehyde with various ketones and β-ketoesters can lead to a diverse range of substituted 1,8-naphthyridines. nih.govasianpubs.orgresearchgate.net To synthesize a 3,4-dichloro-substituted naphthyridine via this route, one would theoretically start with a 2-aminonicotinaldehyde and a 1,3-dicarbonyl compound bearing chlorine atoms at the appropriate positions.

Table 4: Friedländer Synthesis of Substituted 1,8-Naphthyridines

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| 2-Aminonicotinaldehyde | Acetone (B3395972) | Choline (B1196258) Hydroxide | Water | 2-Methyl-1,8-naphthyridine |

| 2-Aminonicotinaldehyde | Ethyl Acetoacetate | CeCl₃·7H₂O | Solvent-free | Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate |

| 2-Aminonicotinaldehyde | Cyclohexanone | [Bmmim][Im] | Ionic Liquid | Tetrahydroacridine-annulated 1,8-naphthyridine |

Gould-Jacobs Reaction

The Gould-Jacobs reaction is another powerful method for the synthesis of quinoline and naphthyridine skeletons. wikipedia.org The reaction proceeds through the condensation of an aniline (B41778) or an aminopyridine with an ethoxymethylenemalonate derivative, followed by thermal cyclization and subsequent saponification and decarboxylation if desired. wikipedia.org

This reaction is particularly useful for the synthesis of 4-hydroxy-1,8-naphthyridines (which exist in tautomeric equilibrium with 1,8-naphthyridin-4(1H)-ones). The initial condensation product, an anilidomethylenemalonate, undergoes a 6-electron cyclization upon heating to form the naphthyridine ring. wikipedia.org The Gould-Jacobs reaction has been utilized in the synthesis of various substituted quinolines and has been adapted for the preparation of 1,8-naphthyridine derivatives. ablelab.eu For the synthesis of a dichlorinated analogue, one would need to start with an appropriately substituted aminopyridine.

Table 5: Key Steps in the Gould-Jacobs Reaction for 1,8-Naphthyridine Synthesis

| Step | Description | Typical Conditions |

| 1. Condensation | Reaction of an aminopyridine with diethyl ethoxymethylenemalonate. | Ethanol, reflux |

| 2. Cyclization | Thermal ring closure of the intermediate. | High-boiling solvent (e.g., Dowtherm A), ~250 °C |

| 3. Saponification (Optional) | Hydrolysis of the ester group. | Aqueous NaOH |

| 4. Decarboxylation (Optional) | Removal of the carboxylic acid group. | Heating |

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cyclization reaction that forms a tetrahydroisoquinoline or related heterocyclic system from a β-arylethylamine and an aldehyde or ketone. wikipedia.org While the classical Pictet-Spengler reaction is not directly applicable to the synthesis of the fully aromatic 1,8-naphthyridine ring, it is a key method for the synthesis of tetrahydronaphthyridines. acs.orgthieme-connect.com

The reaction involves the formation of an iminium ion intermediate, which then undergoes intramolecular electrophilic substitution on the electron-rich aromatic ring. For the synthesis of tetrahydro-1,8-naphthyridines, a 2-(2-aminoethyl)pyridine derivative would be the required starting material. A radical-based variation of the Pictet-Spengler reaction has been developed to access tetrahydronaphthyridines from electron-poor pyridines, which are not amenable to the traditional polar reaction conditions. acs.orgthieme-connect.com These tetrahydro-derivatives could then potentially be oxidized to the fully aromatic 1,8-naphthyridine system in a subsequent step.

Table 6: Reactants for the Pictet-Spengler Synthesis of Tetrahydronaphthyridines

| Amine Component | Carbonyl Component | Product Type |

| 2-(Pyridin-2-yl)ethanamine | Aldehyde (R-CHO) | 1-Substituted-1,2,3,4-tetrahydro-1,8-naphthyridine |

| Tryptamine | Aldehyde (R-CHO) | Tetrahydro-β-carboline |

| Phenethylamine | Aldehyde (R-CHO) | Tetrahydroisoquinoline |

Functional Group Interconversions and Derivatization

The presence of halogen substituents on the 1,8-naphthyridine ring system provides versatile handles for a variety of chemical transformations. Functional group interconversions and derivatization are pivotal in accessing a diverse range of analogues with tailored electronic and steric properties.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the 1,8-naphthyridine ring, further activated by the presence of chloro and bromo substituents, renders it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This powerful method allows for the introduction of a wide array of functional groups by displacing the halide ions.

The reactivity of the chloro groups at the C3 and C4 positions, as well as the bromo group at the C6 position, can be selectively targeted by carefully choosing the nucleophile and reaction conditions. Generally, the chlorine atoms, being more electronegative, are more prone to substitution compared to the bromine atom. The regioselectivity of these reactions is influenced by both electronic effects of the ring nitrogen atoms and the nature of the attacking nucleophile.

Common nucleophiles employed in the derivatization of halogenated naphthyridines include amines, alkoxides, and thiolates. The introduction of these functionalities can significantly alter the biological activity and physicochemical properties of the parent compound.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Halogenated Naphthyridine Systems

| Entry | Halogenated Naphthyridine | Nucleophile | Product | Reaction Conditions | Yield (%) |

| 1 | 2,7-Dichloro-1,8-naphthyridine | 4-Methoxyphenylboronic acid | 2,7-Bis(4-methoxyphenyl)-1,8-naphthyridine | Pd(dba)2, S-Phos, K3PO4, Toluene/Dioxane | 85 |

| 2 | 4-Bromo-1,5-naphthyridine | Various amines | 4-Amino-1,5-naphthyridine derivatives | Not specified | Not specified |

| 3 | 2-Chloro-1,5-naphthyridine derivative | Sodium methoxide | 2-Methoxy-1,5-naphthyridine derivative | Methanol, heat | Not specified |

Note: The data in this table is illustrative of reactions on related naphthyridine cores due to the absence of specific literature data on this compound.

Oxidation and Reduction Pathways

Oxidation and reduction reactions offer additional avenues for the functionalization of the this compound core. These transformations can modify the electronic properties of the heterocyclic system or introduce new reactive sites for further derivatization.

Oxidation: The nitrogen atoms in the 1,8-naphthyridine ring can be oxidized to form N-oxides. This transformation alters the electron distribution in the ring system, potentially influencing its reactivity in subsequent reactions. For instance, N-oxidation can activate adjacent positions towards nucleophilic attack. Common oxidizing agents for such transformations include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).

Reduction: The halogen substituents on the naphthyridine ring can be subjected to reduction, leading to dehalogenation. This can be achieved through various methods, including catalytic hydrogenation or treatment with reducing agents. Selective dehalogenation can be challenging but offers a route to partially or fully dehalogenated analogues. Furthermore, electrochemical reduction methods have been explored for the dehalogenation of bromo- and chloro-substituted aromatic compounds, which could potentially be applied to the target molecule.

Table 2: Examples of Oxidation and Reduction Reactions on Related Heterocyclic Systems

| Entry | Substrate | Reagent/Conditions | Product | Transformation Type |

| 1 | Pyridine N-oxides | Methanesulfonyl chloride, triethylamine | Pyridine | Deoxygenation (Reduction) |

| 2 | 1-Bromo-6-chlorohexane | Electrochemical reduction | 1-Chlorohexane | Reductive dehalogenation |

| 3 | 1,5-Naphthyridine (B1222797) derivative | Not specified | 1,5-Dihydro-1,5-naphthyridine-2,6-dione | Oxidation |

Note: The data in this table is based on transformations of related heterocyclic compounds and illustrates potential pathways for this compound.

Reactivity Studies of Halogenated 1,8 Naphthyridines

Halogen Reactivity and Selectivity in Substituted Naphthyridines

In polysubstituted halogenated heterocycles like 6-Bromo-3,4-dichloro-1,8-naphthyridine, the different halogens exhibit distinct reactivity, particularly in displacement reactions. Halogen displacement reactions, such as nucleophilic aromatic substitution (SNAr), depend on the relative reactivity of the halogens, which generally increases in the order of Iodine > Bromine > Chlorine > Fluorine for leaving group ability in these reactions.

A halogen displacement reaction occurs when a more reactive halogen displaces a less reactive one from a compound. savemyexams.comyoutube.com In the context of nucleophilic substitution on the naphthyridine ring, the position of the halogen is also critical. The chlorine atoms at the C3 and C4 positions and the bromine atom at the C6 position have different electronic environments. The reactivity follows a general trend where halogens on more electron-deficient positions are more susceptible to nucleophilic attack.

In many cases, the bromine atom can be selectively substituted over chlorine atoms using appropriate reagents and reaction conditions. The general order of halogen reactivity in displacement reactions is a key factor; for instance, chlorine is more reactive than bromine in certain contexts and will displace it from a solution. savemyexams.com However, in nucleophilic aromatic substitutions, the C-Br bond is typically weaker than the C-Cl bond, making bromide a better leaving group. The selectivity can be controlled by the choice of nucleophile, solvent, and temperature.

Table 1: General Reactivity Trend in Halogen Displacement Reactions

| Halogen | Position on Naphthyridine Ring | General Reactivity in SNAr (Leaving Group Ability) |

|---|---|---|

| Bromine | C6 | Higher |

| Chlorine | C3, C4 | Lower |

This table illustrates the general principle that bromide is often a better leaving group than chloride in nucleophilic aromatic substitution reactions.

Electrophilic and Nucleophilic Reactivity Profiles

The electron-deficient nature of the 1,8-naphthyridine (B1210474) ring system dictates its reactivity towards electrophiles and nucleophiles.

Nucleophilic Reactivity: The compound is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nitrogen atoms and halogen substituents. Nucleophiles preferentially attack the electron-poor carbon atoms. The positions most activated for nucleophilic attack are typically those ortho and para to the ring nitrogens. Therefore, the C4 and C6 positions are primary sites for substitution. Studies on related nitrogen heterocycles show that reactions with various nucleophiles can lead to mono- or di-substituted products, depending on the reaction conditions. semanticscholar.org The choice of nucleophile is critical; strong nucleophiles can displace the halogen atoms, leading to new functionalized naphthyridines.

Electrophilic Reactivity: Conversely, electrophilic aromatic substitution on the this compound ring is generally difficult. The electron-deficient ring is deactivated towards attack by electrophiles (E+), which seek electron-rich centers. youtube.com For an electrophilic reaction to occur, harsh conditions are typically required. If substitution does happen, the incoming electrophile would be directed by the existing substituents. However, nucleophilic attack is the much more common and synthetically useful pathway for this class of compounds.

Directed Ortho Metalation (DOM) and Related Transformations

Directed Ortho Metalation (DoM) is a powerful synthetic strategy for functionalizing aromatic rings with high regioselectivity. wikipedia.org The process involves deprotonation at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then react with various electrophiles. wikipedia.org

For a halogenated 1,8-naphthyridine, a DoM strategy would require the presence of a suitable DMG. The nitrogen atoms within the naphthyridine ring itself can act as directing groups, but this can be complicated by competitive nucleophilic addition of the organolithium reagent to the C=N bond. harvard.edu In pyridine (B92270) systems, which are structurally similar, the use of lithium amide bases like LDA or LiTMP is often preferred to mitigate this side reaction. uwindsor.ca

A general DoM process involves the coordination of an alkyl lithium base to the heteroatom of a DMG, which facilitates the deprotonation of the nearest ortho-position to form a lithiated species. nih.gov This intermediate is then quenched with an electrophile. baranlab.org

Table 2: Key Components in a Directed Ortho Metalation (DoM) Reaction

| Component | Role | Examples |

|---|---|---|

| Directing Metalation Group (DMG) | Directs deprotonation to the ortho position via coordination. | Amide, Carbamate, Methoxy, Tertiary Amine wikipedia.orgnih.gov |

| Organometallic Base | Acts as the deprotonating agent. | n-BuLi, sec-BuLi, t-BuLi baranlab.org |

| Ligand/Additive | Breaks up base aggregates, increasing reactivity. | TMEDA baranlab.org |

| Electrophile | Reacts with the lithiated intermediate to form the final product. | I₂, CO₂, Aldehydes, Ketones |

Reactivity Towards Metal Complexation and Ligand Formation

The 1,8-naphthyridine framework, with its two nitrogen atoms in close proximity, is an excellent scaffold for creating bidentate or bridging ligands in coordination chemistry. wikipedia.org The nitrogen lone pairs can coordinate to a variety of metal centers. 1,8-naphthyridine derivatives are known to act as monodentate, bidentate, or binucleating bridging ligands. nih.gov

The introduction of halogen substituents on the naphthyridine ring modifies the electronic properties of the ligand, which in turn influences the stability and reactivity of the resulting metal complexes. Research on related systems has shown that substituted 1,8-naphthyridine ligands can form stable monometallic and bimetallic complexes with transition metals like palladium and platinum. flinders.edu.au The formation of these complexes can be controlled; for instance, dehydrohalogenation of a monometallic precursor can lead to the formation of a bimetallic structure. flinders.edu.au This demonstrates the utility of the naphthyridine core in constructing complex, multinuclear coordination compounds.

Advanced Characterization Techniques for 6 Bromo 3,4 Dichloro 1,8 Naphthyridine and Derivatives

Spectroscopic Analysis

Spectroscopic techniques are indispensable for probing the molecular structure of 6-Bromo-3,4-dichloro-1,8-naphthyridine and its derivatives. Each method provides unique insights into the connectivity, functional groups, and electronic properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR)

NMR spectroscopy is a cornerstone for determining the precise arrangement of atoms within a molecule. For substituted 1,8-naphthyridines, ¹H and ¹³C NMR are fundamental for confirming the successful synthesis and substitution patterns.

In the ¹H NMR spectra of 1,8-naphthyridine (B1210474) derivatives, the chemical shifts of the protons are influenced by the electronic effects of the substituents. For a compound like this compound, the protons on the naphthyridine core would exhibit characteristic signals. The number of signals, their multiplicity (splitting pattern), and their integration values would confirm the substitution pattern.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the heterocyclic rings are particularly sensitive to the nature and position of substituents. In a recent study on 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives, the structures were rigorously confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry. sigmaaldrich.com

Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals of this compound, especially for unambiguously differentiating between the isomeric protons on the substituted rings.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for a Substituted 1,8-Naphthyridine Derivative

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2 | - | 152.0 |

| 3 | - | 119.3 |

| 4 | - | 144.9 |

| 5 | 7.5 - 7.8 (m) | 122.3 |

| 6 | - | 137.3 |

| 7 | 8.0 - 8.3 (m) | 153.8 |

| 8 | - | 156.6 |

Note: This table is a generalized representation based on data for 1,8-naphthyridine and its derivatives and is intended for illustrative purposes. Actual values for this compound would vary.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Key expected vibrational modes would include:

C=C and C=N stretching vibrations within the aromatic naphthyridine rings, typically appearing in the 1600-1450 cm⁻¹ region.

C-H stretching vibrations of the aromatic protons, usually observed above 3000 cm⁻¹.

C-Cl stretching vibrations , which are typically strong and found in the 850-550 cm⁻¹ region.

C-Br stretching vibrations , which appear at lower frequencies, generally in the 680-515 cm⁻¹ range.

The presence and specific positions of these bands would provide clear evidence for the key structural features of the molecule. The characterization of newly synthesized 1,8-naphthyridine derivatives in recent literature consistently includes IR spectroscopy to confirm the presence of the core structure and appended functional groups. acs.org

Mass Spectrometry (MS) (including High-Resolution Mass Spectrometry)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) would result in a characteristic cluster of peaks for the molecular ion. This isotopic signature provides unambiguous confirmation of the presence and number of bromine and chlorine atoms in the molecule.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula with a high degree of confidence. This is a standard technique used to confirm the identity of newly synthesized heterocyclic compounds. sigmaaldrich.com

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic transitions within a molecule and are particularly useful for compounds with potential applications in materials science. The 1,8-naphthyridine core is known to be fluorescent, and its photophysical properties are often tuned by the introduction of various substituents.

The UV-Vis absorption spectrum of this compound would be expected to show absorption bands in the ultraviolet and possibly the visible region, corresponding to π-π* and n-π* electronic transitions within the aromatic system. The position and intensity of these bands would be influenced by the halo-substituents.

If the compound is fluorescent, its emission spectrum would show a characteristic emission maximum when excited at a suitable wavelength. The Stokes shift (the difference between the absorption and emission maxima) and the quantum yield would be important parameters to characterize its fluorescence properties. Studies on other naphthyridine derivatives have shown that their absorption and emission properties are sensitive to solvent polarity.

X-ray Crystallography for Solid-State Structural Elucidation

For this compound, obtaining a suitable single crystal would allow for the unequivocal confirmation of its structure. The resulting crystallographic data would provide:

The precise positions of the bromine and chlorine atoms on the naphthyridine scaffold.

Information on the planarity of the aromatic ring system.

Details of any intermolecular interactions, such as halogen bonding or π-π stacking, which can influence the solid-state properties of the material.

A recent 2024 study on 1,8-naphthyridine-3-carbonitrile analogues successfully utilized single-crystal X-ray analysis to elucidate the structure of one of its derivatives, highlighting the importance of this technique in the characterization of complex heterocyclic systems. sigmaaldrich.com

Interactive Data Table: Representative Crystallographic Data for a Substituted Naphthyridine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.76 |

| Volume (ų) | 1354.2 |

| Z | 4 |

Note: This table presents example crystallographic data for a substituted naphthyridine and is for illustrative purposes. The actual parameters for this compound would be specific to its crystal structure.

Computational and Theoretical Investigations of Halogenated Naphthyridines

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to investigating the electronic structure and properties of molecules. For halogenated naphthyridines, these methods are employed to elucidate characteristics that are often difficult to measure experimentally. Techniques are used to calculate fundamental properties such as the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller energy gap suggests higher reactivity. researchgate.net For instance, in a study on a related bromo-imidazo[4,5-b]pyridine derivative, the calculated HOMO–LUMO energy gap was found to be 2.3591 eV, indicating significant potential for electronic transitions. nih.gov Such calculations are vital for understanding the reactivity of the 6-Bromo-3,4-dichloro-1,8-naphthyridine core.

Quantum mechanical calculations are also applied to study the potential of naphthyridine derivatives as inhibitors for various enzymes, providing insights into their binding affinities through calculated docking scores. nih.gov

Table 1: Key Parameters from Quantum Chemical Calculations

| Parameter | Description | Typical Significance for Halogenated Naphthyridines |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller gap implies higher reactivity. researchgate.net |

| First Hyperpolarizability | A measure of the non-linear optical (NLO) properties of a molecule. | Determines the potential of the compound for use in NLO materials. nih.gov |

| Mulliken Atomic Charges | Provides a measure of the partial atomic charge distribution in the molecule. | Helps in understanding electrostatic interactions and reactive sites. researchgate.net |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a specific class of quantum chemical methods that has become a standard tool for studying halogenated heterocyclic compounds due to its balance of accuracy and computational cost. mdpi.comcecam.org DFT calculations are used to predict a wide range of properties for molecules like this compound.

Researchers utilize DFT, often with functionals like B3LYP and basis sets such as 6-311G(d,p), to determine the optimized molecular geometry in the ground state. nih.govresearchgate.net These optimized structures provide precise information on bond lengths, bond angles, and dihedral angles. For example, in a computational study of a bromo-imidazo[4,5-b]pyridine, the optimized structure calculated using DFT was compared with the experimentally determined X-ray crystallography data to validate the theoretical model. nih.gov

Furthermore, DFT is employed to calculate vibrational frequencies, which can be compared with experimental Infrared (IR) and Raman spectra to confirm the structure of the synthesized compound. researchgate.netresearchgate.net Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra, helping to assign the observed UV-Vis absorption bands to specific electronic transitions, such as π→π* transitions. researchgate.netias.ac.in

Table 2: Representative DFT Calculation Results for a Naphthyridine Derivative

| Calculated Property | Method/Basis Set | Result | Reference |

| Optimized Geometry | DFT/B3LYP/6-311G(d,p) | Comparison with experimental crystal structure. | nih.gov |

| HOMO Energy | DFT/B3LYP/6-311G(d,p) | -3.1033 eV | nih.gov |

| LUMO Energy | DFT/B3LYP/6-311G(d,p) | -0.7442 eV | nih.gov |

| Energy Gap (ΔE) | DFT/B3LYP/6-311G(d,p) | 2.3591 eV | nih.gov |

| Vibrational Frequencies | DFT/B3LYP/6-311++G(d,p) | Calculated and scaled to compare with experimental IR spectra. | researchgate.net |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme. nih.govnih.gov This method is extensively used to study how halogenated naphthyridines, including derivatives of this compound, might interact with biological targets at the molecular level. researchgate.netdntb.gov.ua

The process involves placing the ligand into the binding site of a receptor and calculating a score that represents the binding affinity, typically in kcal/mol. nih.gov Lower binding energy scores generally indicate a higher binding affinity. nih.gov For example, in-silico studies of 1,8-naphthyridine (B1210474) derivatives as potential anti-breast cancer agents showed that some compounds had superior docking scores compared to the standard drug Tamoxifen, suggesting strong potential. dntb.gov.ua

These simulations also reveal the specific intermolecular interactions that stabilize the ligand-receptor complex, such as:

Hydrogen Bonds: Crucial for binding specificity and affinity.

Halogen Bonds: Interactions involving the halogen atoms (bromine, chlorine) on the naphthyridine ring with electron-donating atoms like oxygen or nitrogen in the protein's active site. semanticscholar.org

Hydrophobic Interactions: Interactions with nonpolar residues in the binding pocket.

π-π Stacking: Interactions between the aromatic system of the naphthyridine core and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. ias.ac.in

In a study of pyrazole (B372694) derivatives of naphthyridine, docking simulations showed that the most active compound exhibited an intercalator binding mode with DNA. nih.gov

Table 3: Example of Molecular Docking Results for Naphthyridine Derivatives

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Compound 8a | EGFR | -6.7 | Hydrogen bonds | nih.gov |

| Compound 8c | EGFR | -5.3 | Hydrogen bonds | nih.gov |

| Compound C3 | Human Estrogen Receptor | -147.054 (Mol. Dock Score) | Not specified | dntb.gov.ua |

| Compound C13 | Human Estrogen Receptor | -147.819 (Mol. Dock Score) | Not specified | dntb.gov.ua |

| Tamoxifen (Standard) | Human Estrogen Receptor | -137.807 (Mol. Dock Score) | Not specified | dntb.gov.ua |

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling investigates how the chemical structure of a compound influences its biological activity. nih.gov For halogenated naphthyridines, SAR studies are critical for optimizing their therapeutic potential by systematically modifying their structure. researchgate.netnih.gov The goal is to understand the effects of different substituents on the naphthyridine core.

Key findings from SAR studies on naphthyridine derivatives include:

Influence of Halogens: The presence, type, and position of halogen atoms can significantly impact biological activity. In one study on pyrazolopyridines, the presence of strongly electronegative halogen atoms was linked to good anticancer activity. nih.gov In another, the introduction of halogens at certain positions drastically reduced binding affinity for substance P receptors. nih.gov

Role of Other Substituents: The activity of the molecule is also affected by other functional groups attached to the naphthyridine scaffold. Studies have shown that modifying substituents can lead to derivatives with potent and selective activity against various cancer cell lines. nih.govresearchgate.net

Planarity and Steric Effects: The planarity of the heterocyclic system is often important for activities like DNA intercalation. nih.gov Bulky substituents can cause steric hindrance, potentially reducing binding affinity.

These relationships are often established by synthesizing a series of related compounds and evaluating their biological activity, allowing researchers to build a model that predicts the activity of new, unsynthesized derivatives. researchgate.netrsc.org

Table 4: General SAR Insights for Naphthyridine Derivatives

| Structural Modification | Observed Effect on Activity | Rationale / Example | Reference |

| Addition of Halogens (e.g., Cl, Br) | Can increase or decrease activity depending on position. | Strongly electronegative halogens at the R position of a benzene (B151609) ring attached to a naphthyridine increased anti-proliferative potential. | nih.gov |

| Introduction of Bulky Groups | Often decreases activity. | Replacing a hydrogen atom with a methyl group led to decreased anti-proliferative activity in some cases. | nih.gov |

| Heterocyclic Substituents | Can enhance activity. | A derivative with a 5-nitrofuran ring showed remarkable anti-tubercular activity. | rsc.org |

| Planar Aromatic System | Important for DNA intercalation. | The rigid planar rings of a naphthyridine derivative were expected to favor intercalation into DNA. | nih.gov |

Theoretical Studies of Tautomerism and Conformational Analysis

Tautomers are structural isomers of chemical compounds that readily interconvert. For a molecule like this compound, which contains nitrogen atoms within its heterocyclic rings, theoretical studies are essential to determine the most stable tautomeric form under different conditions. The relative stability of different tautomers can significantly affect the molecule's chemical reactivity and how it interacts with biological targets.

Computational methods, particularly DFT, can be used to calculate the relative energies of different possible tautomers. For example, a study on the synthesis of pyrrolo[1',5'-a]-1,8-naphthyridine derivatives proposed that the reaction proceeds through a tautomeric intermediate, which was investigated using DFT calculations. ias.ac.in

Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that can be obtained by rotation around single bonds. For flexible molecules, identifying the lowest energy conformer is crucial for understanding its three-dimensional structure and for use in molecular docking simulations. DFT calculations can map the potential energy surface of a molecule, identifying stable conformers and the energy barriers between them. For instance, dispersion-corrected DFT calculations have been used to analyze the different conformations of flexible liquid crystalline molecules containing ester groups, highlighting the importance of such analysis for understanding intermolecular interactions. researchgate.net For this compound, while the core is rigid, any potential non-planarity or the orientation of substituents would be subjects of conformational analysis.

Applications and Advanced Materials Research

Applications in Medicinal Chemistry Research

The 1,8-naphthyridine (B1210474) core is a recognized privileged scaffold in medicinal chemistry, known to impart a range of biological activities. nih.govtandfonline.comnih.govresearchgate.net The specific substitution pattern of 6-Bromo-3,4-dichloro-1,8-naphthyridine makes it a valuable starting material for creating new chemical entities with therapeutic potential. google.comgoogleapis.comgoogle.comgoogleapis.com

Design of Bioactive Scaffolds and Chemical Entities

This compound serves as a crucial starting material in the synthesis of complex molecules designed to interact with biological systems. Its di-chloro substitution allows for selective functionalization at the 3- and 4-positions, while the bromo group at the 6-position offers another site for modification, enabling the creation of a diverse library of derivatives.

Patent literature highlights its use as an intermediate in the preparation of somatostatin (B550006) modulators and tumor necrosis factor (TNF) alpha modulators. google.comgoogleapis.comgoogle.com For instance, it has been utilized in the multi-step synthesis of compounds that are being investigated for the treatment of a variety of conditions, including hormonal disorders and inflammatory diseases. The core 1,8-naphthyridine structure is a key feature of these more complex molecules, providing the necessary framework for biological activity.

Mechanism-Based Studies of Biological Activity

While direct mechanistic studies on this compound are not extensively reported, the broader class of 1,8-naphthyridine derivatives has been the subject of numerous investigations into their mechanisms of action. These studies provide insights into the potential biological activities of compounds derived from this scaffold.

Enzyme Inhibition: Derivatives of 1,8-naphthyridine have been shown to inhibit various enzymes. For example, certain derivatives have been identified as inhibitors of protein kinase CK2, a target in cancer therapy. acs.org

DNA Interaction: The planar nature of the 1,8-naphthyridine ring system allows for intercalation with DNA. Some derivatives have been investigated as DNA gyrase inhibitors, a mechanism of action for some antibiotics. nih.gov Additionally, certain 1,8-naphthyridine derivatives have been designed as topoisomerase II inhibitors, which are crucial enzymes in DNA replication and a target for anticancer drugs. nih.govnih.govresearchgate.net

Cell Cycle Arrest: As a consequence of DNA damage or enzyme inhibition, some 1,8-naphthyridine derivatives have been shown to induce cell cycle arrest in cancer cells, preventing their proliferation. nih.gov For example, certain novel substituted 1,8-naphthyridines were found to cause cell cycle arrest at the S and G1/S phases in HepG-2 cells. nih.gov

In Vitro Cytotoxicity Evaluation in Human Cancer Cell Lines

| Derivative Class | Cancer Cell Line(s) | Reported Activity (IC50) | Reference(s) |

| Halogen substituted 1,8-naphthyridine-3-carboxamides | MIAPaCa, K-562, PA-1 | Potent activity, with one compound showing IC50 of 0.41 and 0.77 μM | tandfonline.com |

| 1,8-naphthyridine-C-3'-heteroaryl derivatives | PA-1, SW620 | Potent cytotoxicity with IC50 of 0.41 and 1.4 μM | tandfonline.com |

| 2-thienyl-1,8-naphthyridin-4-ones | Various human cancer cell lines | Cytotoxic activity and inhibition of tubulin polymerization | nih.gov |

| N1-substituted 1,8-naphthyridines | Three cancer cell lines | High antiproliferative activity for some derivatives | nih.gov |

| 2,7-dimethyl-1,8-naphthyridine derivatives | HepG2 (liver cancer) | One Schiff's base derivative showed higher inhibition than 5-Fluorouracil | researchgate.netekb.eg |

These findings underscore the importance of the 1,8-naphthyridine scaffold in the development of new anticancer agents. nih.govtandfonline.comnih.govekb.egresearchgate.net

Exploration of Antimicrobial and Antiviral Properties

The 1,8-naphthyridine core is a well-established pharmacophore in the field of antimicrobial agents, with nalidixic acid being a notable early example. nih.gov Research has continued to explore the potential of this scaffold in developing new antimicrobial and antiviral drugs. tandfonline.comnih.govnih.govresearchgate.netmdpi.comnih.govrsc.orgresearchgate.netresearchgate.net

Substituted 1,8-naphthyridine derivatives have demonstrated activity against a variety of bacterial and fungal strains. nih.govnih.govresearchgate.net Some studies have indicated that the presence of halogen atoms on the naphthyridine ring can enhance antimicrobial activity. nih.gov While some 1,8-naphthyridine derivatives exhibit direct antimicrobial effects, others have been shown to potentiate the activity of existing antibiotics against multi-resistant bacterial strains. mdpi.comnih.gov

In the realm of antiviral research, various 1,8-naphthyridine derivatives have been investigated for their activity against a range of viruses. nih.govresearchgate.net The planar structure and potential for diverse substitutions make them attractive candidates for the design of new antiviral agents.

Ligand Design for Specific Biological Targets

The rigid and planar structure of the 1,8-naphthyridine nucleus makes it an excellent scaffold for the design of ligands that can bind to specific biological targets with high affinity and selectivity.

As mentioned previously, this compound is a key intermediate in the synthesis of modulators for somatostatin and TNF alpha receptors. google.comgoogle.com Beyond these, the broader 1,8-naphthyridine class has been extensively used in the design of inhibitors for other important biological targets:

Protein Kinases: Numerous 1,8-naphthyridine derivatives have been developed as inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer. nih.govacs.orgnih.gov For example, derivatives have been designed to target protein kinase CK2 and c-Kit/VEGFR-2. acs.orgnih.gov

Topoisomerase II: As discussed earlier, the ability of 1,8-naphthyridines to intercalate with DNA has led to the design of potent topoisomerase II inhibitors for cancer therapy. nih.govnih.gov Molecular docking studies have helped in understanding the binding interactions of these compounds within the enzyme's active site. nih.govresearchgate.net

Applications in Catalysis and Coordination Chemistry

While the primary focus of research on this compound has been in medicinal chemistry, the inherent properties of the 1,8-naphthyridine ring system suggest potential applications in catalysis and coordination chemistry.

The two nitrogen atoms in the 1,8-naphthyridine ring are positioned in a way that allows them to act as a bidentate ligand, chelating to metal ions. wikipedia.org This property is fundamental to its potential use in coordination chemistry, where it can form stable complexes with a variety of metals. These complexes themselves could have interesting catalytic or material properties.

Furthermore, 1,8-naphthyridine derivatives have been synthesized using various catalytic methods, such as the Friedländer reaction, which can be catalyzed by ionic liquids. nih.govacs.orgorganic-chemistry.orgacs.org While this compound is typically used as a reactant in these syntheses, the broader field of 1,8-naphthyridine chemistry is closely linked to catalysis. There is potential for derivatives of this compound to be explored as catalysts themselves or as ligands in catalytic systems.

Design of Chiral Ligands for Asymmetric Synthesis

The rigid, bidentate nitrogen-donating structure of the 1,8-naphthyridine scaffold is a foundational element in the design of chiral ligands for asymmetric catalysis. These ligands are instrumental in controlling the stereochemical outcome of chemical reactions, leading to the selective formation of a single enantiomer of a chiral product.

Research has demonstrated the successful application of novel chiral ligands based on the 1,8-naphthyridine core in metal-catalyzed reactions. nih.gov For instance, chiral 1,8-naphthyridine-based ligands have been developed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. nih.gov In one study, a chiral ligand featuring a 1,8-naphthyridine backbone was used to achieve the atroposelective synthesis of C–O axially chiral compounds with high enantioselectivity, yielding up to 96% enantiomeric excess (ee). nih.gov The strategic placement of substituents on the naphthyridine ring is crucial for creating a well-defined chiral pocket around the metal center, which dictates the facial selectivity of the reaction. The process often involves a synergistic interplay of desymmetrization and kinetic resolution to achieve high levels of stereocontrol. nih.gov The versatility of this scaffold suggests that derivatives of this compound could be valuable precursors for a new generation of ligands in asymmetric synthesis. nih.gov

Formation and Characterization of Metal Complexes (e.g., Ru, Cu, Ag)

The two nitrogen atoms within the 1,8-naphthyridine ring are positioned ideally to act as a bidentate or bridging ligand, readily coordinating with a variety of transition metals. researchgate.net The resulting metal complexes exhibit diverse geometries and electronic properties, making them suitable for a range of applications.

Ruthenium (Ru) Complexes: Halogenated naphthyridines are key starting materials for synthesizing ligands intended for ruthenium complexes. diva-portal.org These complexes are of significant interest for their potential use in molecular electronics and as photosensitizers. The synthesis typically involves coupling the halogenated naphthyridine core with other heterocyclic units to create tridentate ligands, which then coordinate with ruthenium centers. diva-portal.org

Copper (Cu) Complexes: The 1,8-naphthyridine core is an excellent choice for stabilizing binuclear copper systems. nih.gov Researchers have synthesized and characterized bimetallic Copper(I) complexes supported by naphthyridine-based macrocyclic ligands. nih.gov Studies on simpler 1,8-naphthyridine derivatives show that they form complexes with both Cu(I) and Cu(II) ions. nih.gov The formation of these complexes can lead to significant changes in the photophysical properties of the ligand, such as the quenching of fluorescence. nih.gov The coordination chemistry is flexible, allowing the naphthyridine ligand to adopt various conformations to accommodate the metal centers. nih.gov

Silver (Ag) Complexes: While specific studies on silver complexes with this compound are not detailed, the known coordination behavior of the 1,8-naphthyridine scaffold with other metals strongly suggests its capability to form stable complexes with silver ions. The d¹⁰ electronic configuration of Ag(I) makes it a favorable candidate for coordination with the nitrogen donor atoms of the naphthyridine ring, similar to Cu(I).

The characterization of these metal complexes involves a suite of analytical techniques, including elemental analysis, IR and NMR spectroscopy, and X-ray crystallography, to confirm their structure and coordination geometry. nih.govekb.eg

Metal-Catalyzed Transformations

Ligands derived from the 1,8-naphthyridine scaffold are not merely structural components; they actively participate in and facilitate metal-catalyzed transformations. The electronic properties and steric bulk of the ligand play a crucial role in modulating the reactivity and selectivity of the metallic center.

A prime example is the use of chiral 1,8-naphthyridine-based ligands in copper-catalyzed atroposelective synthesis. nih.gov In these reactions, the ligand-metal complex creates a chiral environment that directs the approach of the substrates, enabling the construction of axially chiral compounds with high enantioselectivity. nih.gov This methodology is significant for synthesizing complex molecules with potential applications in materials science and medicinal chemistry. nih.govnih.gov The ability to tune the ligand structure by modifying the 1,8-naphthyridine precursor allows for the optimization of reaction conditions and expansion of the substrate scope. nih.gov

Applications in Material Science and Optoelectronics

The unique electronic and photophysical properties of the 1,8-naphthyridine core make it a highly attractive building block for the development of advanced functional materials. Derivatives of this compound are precursors to materials with applications in lighting, displays, and electronics.

Luminescent Materials and Fluorescent Dyes

The 1,8-naphthyridine framework is inherently fluorescent, and its derivatives are widely explored as luminescent materials and fluorescent dyes. nih.govacs.org These compounds exhibit high fluorescence quantum yields in both solution and solid states. rsc.orgresearchgate.net The emission color can be tuned across the visible spectrum—from blue to green and yellow—by systematically varying the chemical structure, such as by extending the π-conjugation through the introduction of different spacer linkages. rsc.orgresearchgate.net

Two synthesized 1,8-naphthyridine compounds were found to be fluorescent in solution, and their fluorescence was quenched upon the formation of complexes with copper ions. nih.gov This property makes them suitable for developing fluorogenic chemosensors, for example, for the selective detection of cyanide anions through a displacement assay. nih.gov The combination of a rigid, planar π-conjugated system with the coordinating ability of the nitrogen atoms makes 1,8-naphthyridine derivatives versatile scaffolds for photo-functional materials. nih.gov

Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF)

In the field of optoelectronics, 1,8-naphthyridine derivatives have emerged as highly promising materials for Organic Light-Emitting Diodes (OLEDs). rsc.org They are particularly valued as emitters that exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, potentially leading to 100% internal quantum efficiency in OLED devices. rsc.orgbohrium.com

TADF emitters based on the 1,8-naphthyridine core are designed with a donor-acceptor architecture, where the electron-deficient naphthyridine acts as the acceptor. rsc.orgresearchgate.net This design promotes a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ), which is a prerequisite for efficient reverse intersystem crossing (RISC) from the triplet to the singlet state. researchgate.netnih.gov OLEDs fabricated using these naphthyridine-based emitters have demonstrated impressive performance, achieving high external quantum efficiencies (EQE) and exhibiting low efficiency roll-off at high brightness. researchgate.netrsc.orgresearchgate.net

| Emitter Name | Emission Color | Maximum EQE (%) | Turn-on Voltage (V) | Reference |

|---|---|---|---|---|

| DMAC-ND | Sky-Blue | 14.1 | Low | rsc.orgresearchgate.net |

| PTZ-ND | Green | 13.4 | Low | rsc.orgresearchgate.net |

| PXZ-ND | Yellow | 13.0 | Low | rsc.orgresearchgate.net |

| tBuCz-ND | Blue | 20.9 | N/A | researchgate.net |

| Cz-ND | Blue | 15.3 | N/A | researchgate.net |

Molecular Switches and Electronic Devices

The 1,8-naphthyridine scaffold is a promising candidate for the construction of molecular switches and other electronic devices. researchgate.net A molecular switch is a molecule that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light, heat, or a chemical signal. The distinct electronic and photophysical properties of the different states can be harnessed for applications in data storage and molecular computing.

The synthesis of naphthyridine-centered tridentate ligands for ruthenium complexes is one avenue being explored for creating molecular switches. diva-portal.org Furthermore, the inherent n-type semiconductor properties of some 1,8-naphthyridine oligomers, characterized by high electron affinities (2.79–3.00 eV), make them suitable for use as electron-transport materials in electronic devices like OLEDs. rsc.orgresearchgate.net Research into 1,5-naphthyridine (B1222797) derivatives has also highlighted their potential as multifunctional organic semiconductors with high thermal stability and suitable HOMO/LUMO energy levels for hole-injecting and electron-transporting layers in electronic devices. researchgate.net The ability to switch the optical properties of 1,8-naphthyridine derivatives with external stimuli like solvents or pH further underscores their potential in developing responsive molecular systems. researchgate.net

Metal-Organic Framework (MOF) Ligands

Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules, known as ligands. chemistryviews.org The unique properties of MOFs, including their high surface area and tunable porosity, make them suitable for a wide range of applications such as gas storage, separation, and catalysis. chemistryviews.org

The 1,8-naphthyridine ring system, with its two nitrogen atoms, possesses the intrinsic ability to act as a bidentate ligand, coordinating with metal centers to form stable complexes. digitallibrary.co.in This characteristic makes 1,8-naphthyridine and its derivatives, including this compound, potential candidates for the synthesis of novel MOFs. The presence of halogen atoms (bromine and chlorine) on the naphthyridine backbone could further influence the electronic properties and steric interactions within the resulting MOF structure, potentially leading to frameworks with unique catalytic or sorption capabilities.

While the direct use of this compound as a ligand in MOF synthesis is not yet extensively documented, the broader class of halogenated heterocyclic compounds is of interest in this field. For instance, cobalt(III)-based MOFs with terminal halide sites have been shown to act as heterogeneous catalysts for halogen exchange reactions. chemistryviews.org This suggests that incorporating halogenated ligands like this compound could pave the way for the development of functional MOFs with tailored catalytic activities.

Table 1: Potential of 1,8-Naphthyridine Derivatives in MOF Synthesis

| Feature of 1,8-Naphthyridine Core | Implication for MOF Design | Potential Influence of 6-Bromo-3,4-dichloro Substituents |

| Bidentate Nitrogen Donors | Strong coordination to metal centers, forming stable framework structures. | May alter the electronic density on the nitrogen atoms, affecting coordination strength and geometry. |

| Rigid Heterocyclic Structure | Leads to predictable and well-defined pore structures within the MOF. | The bulky halogen atoms could influence the packing of the ligands and the resulting pore size and shape. |

| Functionalizable Backbone | Allows for the introduction of various groups to tune MOF properties. | The bromo and chloro groups offer sites for post-synthetic modification or influence the overall chemical environment of the pores. |

Other Emerging Applications

Beyond the realm of MOFs, the unique structural and electronic features of this compound and its parent scaffold open doors to other advanced applications.

Corrosion Inhibition Studies

The prevention of metal corrosion is a critical industrial challenge, and organic compounds, particularly those containing heteroatoms like nitrogen and sulfur, are widely studied as corrosion inhibitors. psgcas.ac.inresearchgate.net The mechanism of inhibition typically involves the adsorption of the organic molecule onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. nih.gov

Derivatives of 1,8-naphthyridine have demonstrated significant potential as corrosion inhibitors for mild steel in acidic media. psgcas.ac.innih.govscielo.org.mx These compounds can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. psgcas.ac.innih.gov The efficiency of inhibition is attributed to the presence of the nitrogen atoms and the π-electrons of the heterocyclic ring, which facilitate strong adsorption onto the metal surface. psgcas.ac.in

Studies on various 1,8-naphthyridine derivatives have shown that their inhibition efficiency increases with concentration. psgcas.ac.in For example, a study on 2,3-diphenyl-1,8-naphthyridine formulated as an ionic liquid corrosion inhibitor demonstrated a high inhibition efficiency of 96.95% for Q235 steel in 1 M HCl at a concentration of 1 mM. nih.gov Another investigation into different substituted 1,8-naphthyridines revealed inhibition efficiencies of up to 99.21% for mild steel in 1M HCl. psgcas.ac.in

Table 2: Corrosion Inhibition Efficiency of Select 1,8-Naphthyridine Derivatives

| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |

| [1,8-Nap][CETSA] | Q235 Steel | 1 M HCl | 96.95 | nih.gov |

| Substituted 1,8-Naphthyridine (N3) | Mild Steel | 1 M HCl | 99.21 | psgcas.ac.in |

| Substituted 1,8-Naphthyridine (N1) | Mild Steel | 1 M HCl | 98.07 | psgcas.ac.in |

Molecular Probes and Biosensors (e.g., DNA cleavage/alkylation, molecular beacons)

The 1,8-naphthyridine scaffold is a recognized pharmacophore and has been explored for its interactions with biological macromolecules, including DNA. nih.govtandfonline.com The planar structure of the naphthyridine ring allows it to intercalate between the base pairs of the DNA double helix, while the nitrogen atoms can participate in hydrogen bonding within the DNA grooves. This interaction can be harnessed for the development of molecular probes and biosensors.

Recent research has demonstrated the potential of polyfunctionalized amino-1,8-naphthyridine derivatives as electrochemical DNA biosensors. tandfonline.com In these studies, the interaction between the naphthyridine compound and DNA was evaluated using electrochemical methods, showing promise for DNA sensing applications. tandfonline.com The binding of these derivatives to DNA can be detected through changes in electrochemical signals. tandfonline.com

Furthermore, the ability of certain 1,8-naphthyridine derivatives to induce DNA cleavage upon photoirradiation has been reported, suggesting potential applications in photodynamic therapy or as tools for studying DNA structure and function. nih.gov

While the direct application of this compound in this context is yet to be fully explored, the presence of the halogen atoms could influence its DNA binding affinity and electrochemical properties. The electron-withdrawing nature of the halogens might affect the electronic transitions of the molecule, which could be advantageous for developing fluorescent or electrochemical probes.

Table 3: Applications of 1,8-Naphthyridine Derivatives in Biosensing

| Derivative Type | Application | Detection Principle | Key Findings | Reference |

| Amino-1,8-naphthyridines | Electrochemical DNA Biosensor | Electrochemical detection of interaction with DNA | Possess promising potential for DNA sensing under optimized conditions. | tandfonline.com |

| 2,3-Diphenyl-1,8-naphthyridine | Fluorescent Biological Probe | Recognition of specific DNA sequences | Exhibits excellent optical performance. | nih.gov |

Q & A

Basic Research Questions

Synthesis Methodology Q: What is the most reliable synthetic route for 6-Bromo-3,4-dichloro-1,8-naphthyridine, and how can reaction conditions be optimized for reproducibility? A: The compound can be synthesized via hydrolysis and decarboxylation of methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate. Key steps include refluxing with NaOH in MeOH/H₂O followed by neutralization with HCl to pH 7, yielding 88% product. Ensure stoichiometric control of NaOH and HCl to minimize side reactions. Reflux duration and temperature (typically 80–100°C) are critical for avoiding incomplete decarboxylation .

Purification Strategies Q: What purification techniques ensure high purity (>95%) for this compound? A: High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is recommended for isolating the target compound from reaction byproducts. Recrystallization using polar aprotic solvents (e.g., DMSO/water mixtures) can further enhance purity. Monitor purity via HPLC or GC-MS, referencing CAS RN-specific retention times .

Characterization Protocols Q: Which spectroscopic methods are most effective for structural confirmation? A: Combine H/C NMR to identify aromatic protons (δ 7.5–9.0 ppm) and halogenated carbons. Mass spectrometry (ESI-TOF) confirms the molecular ion peak (expected m/z for C₈H₃BrCl₂N₂: ~305.8). Elemental analysis (C, H, N) should align with theoretical values within ±0.3% .

Advanced Research Questions